4-Methoxythioanisole

Übersicht

Beschreibung

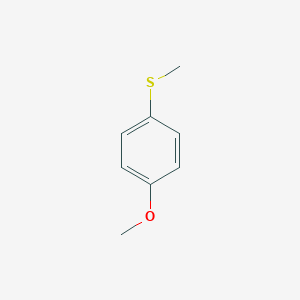

4-Methoxythioanisole, also known as p-(methylthio)anisole, is an organic compound with the molecular formula C8H10OS. It is a derivative of anisole, where a methoxy group is substituted at the para position with a methylthio group. This compound is known for its distinct chemical properties and applications in various fields.

Vorbereitungsmethoden

4-Methoxythioanisole can be synthesized through several methods:

Analyse Chemischer Reaktionen

Sulfimidation Reactions

PPh₄[CoIII(TAMLred)] -catalyzed sulfimidation of 4-MTA demonstrates high efficiency under aerobic conditions. Key parameters include:

-

Catalyst loading : 1.0 mol% achieves >99% yield in 30 minutes at 25°C .

-

Chemoselectivity : Reactions favor sulfimidation over competing pathways (e.g., epoxidation of alkenes or C–H functionalization) .

Table 1: Optimization of Sulfimidation Conditions

| Entry | Catalyst Loading (mol%) | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | 2.5 | 30 | 96 |

| 2 | 1.0 | 30 | 96 |

| 3 | 0.1 | 120 | 35 |

Mechanistic studies suggest a radical pathway involving nitrene transfer mediated by the cobalt(III) complex .

Sulfoxidation Mechanisms

4-MTA undergoes sulfoxidation via multiple pathways depending on the oxidant:

MnIV-Oxo Complexes

-

Reaction rate : Varies by 4000-fold across MnIV-oxo adducts (e.g., [MnIV(O)(N2py2Q)]²⁺ exhibits ΔG‡ = 17.7 kcal/mol) .

-

Hammett analysis : Linear free-energy relationships (ρ = −1.2 to −1.5) confirm a single-step OAT mechanism for para-substituted derivatives .

Table 2: Activation Parameters for Sulfoxidation

| Complex | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

|---|---|---|

| [MnIV(O)(N2py2Q)]²⁺ | 14.7 | −19.2 |

| [MnIV(O)(N4py)]²⁺ | 20.1 | −14.8 |

Radical-Mediated OAT

-

Electron transfer : Reactions with [(dpaq)MnIII(OH)]²⁺ proceed via electron transfer to generate 4-MTA radical cations, followed by nucleophilic attack of H₂O to form sulfoxide .

-

Detection : Transient absorption spectroscopy confirms radical intermediates during OAT .

Photoinduced Oxidation

Mn-TCPP/xylanase 10A systems catalyze photoinduced sulfoxidation:

-

Turnover number (TON) : 125 ± 5 for racemic methylphenylsulfoxide formation .

-

Selectivity : No enantiomeric excess observed, indicating non-stereospecific pathways .

Mechanistic Probes

-

NMR analysis : 1,3,5-Trimethoxybenzene is used as an internal standard to quantify reaction yields via ¹H NMR .

-

DFT studies : Predict geometric and vibrational characteristics of 4-MTA, aiding in reaction intermediate identification .

Competing Pathways and Byproducts

-

Sulfone formation : Observed in photoinduced reactions (6 ± 1 TON) .

-

Temperature sensitivity : Lower yields (16%) occur with reduced reaction times (5 minutes) or catalytic loading (0.1 mol%) .

This compound’s reactivity is governed by its electron-rich sulfur center, enabling diverse transformations under mild conditions. Mechanistic studies highlight the role of radical intermediates and catalyst design in controlling selectivity and efficiency. These insights position 4-MTA as a versatile substrate in synthetic and catalytic chemistry.

Wissenschaftliche Forschungsanwendungen

Spectroscopic Analysis

4-MTA has been extensively studied using various spectroscopic techniques, including Fourier-transform infrared (FT-IR), Raman spectroscopy, and nuclear magnetic resonance (NMR). These studies provide insights into the molecular structure and dynamics of the compound.

- FT-IR and Raman Spectroscopy : A joint experimental and theoretical study revealed detailed vibrational assignments for 4-MTA. The analysis utilized Density Functional Theory (DFT) methods to predict geometrical and vibrational characteristics. The optimized bond lengths and angles were reported, highlighting the influence of sulfur on these parameters .

- NMR Spectroscopy : NMR studies have been performed to elucidate the electronic environment around the atoms in 4-MTA. The spectral data assists in understanding intramolecular interactions, which are crucial for its reactivity .

Catalytic Applications

This compound has shown promise as a substrate in various catalytic reactions:

- Photoinduced Sulfoxidation : Research indicates that 4-MTA can be effectively utilized in photoassisted oxidation reactions. Catalysts such as manganese corroles have been employed to facilitate these reactions, yielding sulfoxides with moderate enantioselectivity .

- Sulfimidation Reactions : In a study involving electrophilic cobalt catalysts, 4-MTA was converted into sulfimidation products with high yields. This showcases its utility as a precursor for synthesizing more complex organic molecules .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis:

- Synthesis of Dyes and Pharmaceuticals : 4-MTA is used as a building block in the synthesis of various dyes, pharmaceuticals, and agrochemicals. Its ability to participate in electrophilic aromatic substitutions makes it valuable for creating diverse chemical entities .

- Microfluidic Synthesis : Recent advancements have demonstrated the use of microfluidic techniques to synthesize organic compounds efficiently. 4-MTA can be incorporated into these processes to enhance reaction rates and product yields due to its favorable chemical properties .

Computational Studies

Computational chemistry plays a significant role in understanding the behavior of 4-MTA:

- DFT Calculations : Theoretical calculations have been employed to predict the electronic properties of 4-MTA, including its HOMO-LUMO gap, which is critical for assessing its reactivity and stability .

- Potential Energy Distribution (PED) : Analysis of PED provides insights into how energy is distributed among different vibrational modes, which can influence reaction pathways and mechanisms involving 4-MTA .

Data Tables

Below are summarized findings from various studies on this compound:

Case Studies

- Spectroscopic Characterization : A comprehensive study utilized FT-Raman and FT-IR spectroscopy alongside DFT calculations to characterize 4-MTA. The findings included optimized bond lengths that closely matched experimental data from gas electron diffraction studies.

- Catalytic Mechanism Exploration : In a catalytic study involving photoinduced oxidation, researchers demonstrated that 4-MTA could be oxidized under light irradiation using specific catalysts, leading to significant product yields while exploring reaction kinetics.

- Organic Synthesis Innovations : A recent microfluidic synthesis application showcased how 4-MTA could be employed to produce organic nanoparticles efficiently, demonstrating its versatility in modern synthetic chemistry.

Wirkmechanismus

The mechanism of action of 4-Methoxythioanisole involves its interaction with various chemical reagents and enzymes:

Vergleich Mit ähnlichen Verbindungen

4-Methoxythioanisole can be compared with other similar compounds:

Biologische Aktivität

4-Methoxythioanisole (4-MTA) is a compound that has garnered attention for its diverse biological activities and potential applications in various fields, including medicinal chemistry and biocatalysis. This article delves into the biological activity of 4-MTA, presenting data from recent studies, spectroscopic analyses, and computational findings.

This compound is characterized by the following molecular formula and structure:

- Molecular Formula : C9H10OS

- CAS Number : 1879-16-9

The compound features a methoxy group () and a thioether group (), which contribute to its unique reactivity and biological properties.

Antimicrobial Properties

Research indicates that 4-MTA exhibits notable antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, highlighting its potential as an antibacterial agent. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

Antioxidant Activity

4-MTA has also been investigated for its antioxidant properties. In vitro assays revealed that it scavenges free radicals effectively, which may contribute to its protective effects against oxidative stress in cells.

Enzyme Inhibition

The compound has been studied for its role as a selective inhibitor of cytochrome P450 enzymes. Specifically, it was found to inhibit CYP2D6 and CYP3A4 isoforms, which are crucial in drug metabolism. This inhibition can lead to significant interactions with other pharmaceuticals, necessitating careful consideration in therapeutic contexts.

Spectroscopic and Computational Analysis

A combination of experimental and theoretical studies has provided insights into the structural characteristics and reactivity of 4-MTA:

- FT-IR and NMR Spectroscopy : These techniques have been employed to elucidate the functional groups present in 4-MTA, confirming the presence of methoxy and thioether functionalities.

- Density Functional Theory (DFT) : Quantum chemical calculations using DFT methods (B3LYP) have been conducted to analyze the electronic structure and predict reactivity patterns. The HOMO-LUMO gap indicates good stability, while Natural Bond Orbital (NBO) analysis reveals significant intramolecular interactions that stabilize the molecule.

Case Studies

- Biocatalytic Applications : A study explored the use of 4-MTA in biocatalytic sulfoxidation reactions. The compound showed promise as a substrate for enzyme-catalyzed transformations, yielding sulfoxides with high enantiomeric excess.

- Pharmacological Research : Investigations into the pharmacokinetics of 4-MTA have shown that it can be metabolized by liver microsomes, affecting its bioavailability and therapeutic efficacy.

Eigenschaften

IUPAC Name |

1-methoxy-4-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10OS/c1-9-7-3-5-8(10-2)6-4-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQNSKXYRRRCKGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40172114 | |

| Record name | 1-Methoxy-4-(methylthio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1879-16-9 | |

| Record name | 1-Methoxy-4-(methylthio)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001879169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Methylthio)anisole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124839 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methoxy-4-(methylthio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methoxy-4-(methylthio)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.